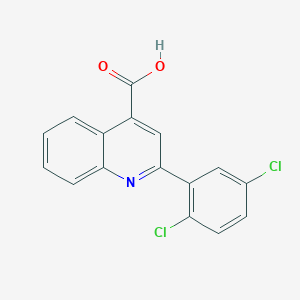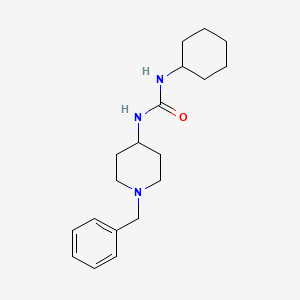
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid (DCQA) is a synthetic compound that belongs to the family of quinolines. It has been extensively studied for its potential applications in various fields of scientific research. DCQA is a versatile molecule that exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an antibacterial agent against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also exhibited antifungal activity against Candida albicans and Aspergillus fumigatus. Moreover, it has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also shown anticancer effects against various cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to interfere with the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting DNA synthesis. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad range of biological activities, making it a versatile molecule for various scientific research applications. However, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Moreover, its solubility in water is limited, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid. One potential application is its use as a therapeutic agent for bacterial and fungal infections. Another potential application is its use as an anticancer agent for the treatment of various types of cancer. Moreover, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be used as a tool for studying the mechanism of action of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. Furthermore, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be modified to improve its solubility and bioavailability, which can enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid is a promising compound for scientific research with a wide range of biological activities. It has shown potential as an antibacterial, antifungal, antiviral, and anticancer agent. 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments, including its stability and versatility. However, its toxicity and limited solubility in water are some of the limitations that need to be addressed. There are several future directions for the research on 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid, including its use as a therapeutic agent for infections and cancer, and as a tool for studying DNA replication.
Synthesemethoden
2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the condensation of 2,5-dichloroaniline with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent hydrolysis. The final product is obtained by the reaction of the resulting 2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid methyl ester with sodium hydroxide.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-13(18)12(7-9)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIBWLILKJRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)

![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)
